molecular formula C23H17BrN4O B5012929 N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide

Cat. No.: B5012929
M. Wt: 445.3 g/mol
InChI Key: OPSMQISDDMMDHA-UHFFFAOYSA-N
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Description

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzimidazole fused with a quinazoline ring, which is further modified with a bromophenyl group and an acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Quinazoline Ring Formation: The benzimidazole intermediate can be further reacted with appropriate reagents to form the quinazoline ring.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.

    Quinazoline Derivatives: Compounds such as quinazoline and its analogs.

    Bromophenyl Compounds: Various bromophenyl-substituted compounds.

Uniqueness

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(benzimidazolo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O/c1-15(29)27(20-12-6-3-9-17(20)24)14-22-25-18-10-4-2-8-16(18)23-26-19-11-5-7-13-21(19)28(22)23/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSMQISDDMMDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N13)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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